FKGK18
概要
説明
FKGK 18は、正式には1,1,1-トリフルオロ-6-(2-ナフタレニル)-2-ヘキサノンとして知られており、フルオロケトン系化合物です。これは、VIA群カルシウム非依存性ホスホリパーゼA2(GVIA iPLA2)の選択的阻害剤です。
科学的研究の応用
FKGK 18 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of phospholipase A2 enzymes, which play a crucial role in lipid metabolism.
Biology: FKGK 18 is employed in research to understand the role of phospholipase A2 in various biological processes, including cell signaling and membrane dynamics.
Medicine: The compound has potential therapeutic applications in preventing beta-cell apoptosis, which is a key factor in the development of diabetes. .
Industry: FKGK 18 can be used in the development of new pharmaceuticals targeting phospholipase A2-related pathways
作用機序
FKGK 18は、VIA群カルシウム非依存性ホスホリパーゼA2(GVIA iPLA2)を選択的に阻害することでその効果を発揮します。この酵素は、ホスホリピッドの加水分解に関与し、アラキドン酸やその他の脂質メディエーターの放出につながります。この酵素を阻害することにより、FKGK 18は炎症促進性脂質メディエーターの生成を減らし、β細胞のアポトーシスを予防します。 FKGK 18の分子標的には、GVIA iPLA2の活性部位が含まれ、そこで酵素に結合して酵素の活性を阻害します .
類似の化合物との比較
FKGK 18は、ブロモエノールラクトン(BEL)などの他のホスホリパーゼA2阻害剤に似ています。FKGK 18は、BELよりもいくつかの利点があります。
選択性: FKGK 18は、他の酵素も阻害する可能性のあるBELと比較して、GVIA iPLA2に対してより選択的です。
可逆性: FKGK 18による阻害は可逆的ですが、BELは不可逆的な阻害を引き起こします。
他の類似の化合物には、以下が含まれます。
- ブロモエノールラクトン(BEL)
- メチルアラキドニルフルオロホスホネート(MAFP)
- ピロフェノン
生化学分析
Biochemical Properties
FKGK18 has been identified as a potent inhibitor of Group VIA Ca2±Independent Phospholipase A2 (iPLA2β), a key enzyme involved in lipid metabolism . The compound exhibits a greater potency (100-fold) in inhibiting iPLA2β than iPLA2γ . The inhibition of iPLA2β by this compound is reversible, making it a valuable tool for studying the role of this enzyme in various biochemical reactions .
Cellular Effects
In beta-cells, this compound has been shown to inhibit several outcomes of iPLA2β activation, including glucose-stimulated insulin secretion, arachidonic acid hydrolysis, ER stress-induced neutral sphingomyelinase 2 expression, and ER stress-induced beta-cell apoptosis . These findings suggest that this compound could have significant effects on cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to iPLA2β, thereby inhibiting the enzyme’s activity . This inhibition can lead to changes in downstream processes, such as arachidonic acid hydrolysis and glucose-stimulated insulin secretion . By inhibiting iPLA2β, this compound can potentially influence gene expression and other cellular processes.
Metabolic Pathways
This compound’s role in metabolic pathways is primarily linked to its inhibition of iPLA2β, an enzyme involved in lipid metabolism
準備方法
FKGK 18は、フルオロケトン中間体を用いた一連の化学反応によって合成されます反応条件は、多くの場合、強い塩基と制御された温度の使用を必要とし、目的の生成物が高純度で得られるようにします .
FKGK 18の工業的製造方法は広く文書化されていませんが、おそらく実験室規模の合成手順の拡大を伴う可能性があります。これには、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために反応条件を最適化することが含まれます .
化学反応の分析
FKGK 18は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: FKGK 18は特定の条件下で酸化され、さまざまな酸化された誘導体の生成につながります。
還元: この化合物は、使用する還元剤に応じて、異なる還元された生成物を生成するために還元することができます。
置換: FKGK 18は、その官能基の1つ以上が他の基に置き換えられる置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの強力な酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤が含まれます。 これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります .
科学研究への応用
FKGK 18は、以下を含む幅広い科学研究への応用を持っています。
類似化合物との比較
FKGK 18 is similar to other phospholipase A2 inhibitors, such as bromoenol lactone (BEL). FKGK 18 has several advantages over BEL:
Selectivity: FKGK 18 is more selective for GVIA iPLA2 compared to BEL, which can inhibit other enzymes as well.
Reversibility: The inhibition by FKGK 18 is reversible, whereas BEL causes irreversible inhibition.
Stability: FKGK 18 is more stable in solution compared to BEL, making it more suitable for in vivo studies
Other similar compounds include:
- Bromoenol lactone (BEL)
- Methyl arachidonyl fluorophosphonate (MAFP)
- Pyrrophenone
These compounds also inhibit phospholipase A2 enzymes but differ in their selectivity, potency, and stability .
特性
IUPAC Name |
1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWWTQMRNJSJGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of FKGK18?
A1: this compound acts as a potent and selective inhibitor of iPLA2β []. While its exact binding mechanism is not fully elucidated, it is suggested to be a reversible inhibitor, contrasting with the irreversible inhibition exhibited by bromoenol lactone (BEL), another iPLA2β inhibitor [].
Q2: What are the downstream effects of iPLA2β inhibition by this compound?
A2: this compound, by inhibiting iPLA2β, can modulate various cellular processes. In pancreatic β-cells, it has been shown to inhibit glucose-stimulated insulin secretion, arachidonic acid hydrolysis (as evidenced by reduced PGE2 release from human islets), ER stress-induced neutral sphingomyelinase 2 expression, and ER stress-induced β-cell apoptosis []. In the context of the immune system, this compound has demonstrated the ability to reduce insulitis and the incidence of diabetes in NOD mice, likely by modulating immune cell responses [, ]. This is supported by observations that this compound can reduce TNF-α production from CD4+ T cells and antibody production from B cells [, ].
Q3: How does the structure of this compound contribute to its potency and selectivity for iPLA2β?
A3: Research indicates that the presence of a naphthyl group in the this compound structure is crucial for its potent inhibition of iPLA2β []. Modifications incorporating a naphthyl group, particularly 1,1,1-Trifluoro-6-(naphthalen-2-yl)hexan-2-one (this compound), resulted in significantly increased potency compared to other tested fluoroketones []. This suggests a specific interaction between the naphthyl group and the active site of iPLA2β, contributing to its high inhibitory activity.
Q4: Has this compound been investigated for its effects on platelet activation?
A4: Yes, recent studies have explored the role of this compound in platelet activation. Research indicates that this compound inhibits both aggregation and secretion in human and FcγRIIA transgenic mouse platelets when stimulated by agonists of FcγRIIA or GPVI []. Specifically, this compound significantly reduced aggregation, dense granule secretion (including ATP release), and alpha granule secretion []. These findings suggest that iPLA2β, the target of this compound, plays a role in platelet activation pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。